molecular formula C16H22F2N2O2 B5176274 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine CAS No. 959239-20-4

1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine

Cat. No. B5176274
CAS RN: 959239-20-4
M. Wt: 312.35 g/mol
InChI Key: RFRKUGKAUWGKLE-UHFFFAOYSA-N
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Description

1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine, also known as DFPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DFPP is a piperazine derivative that has been synthesized through various methods and has been found to possess unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine is not fully understood, but it has been suggested that 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine exerts its effects through the modulation of various signaling pathways. In neuroscience, 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine has been found to modulate the serotonin and dopamine systems, which are involved in the regulation of mood and behavior. In cancer research, 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine has been found to inhibit cancer cell proliferation through the inhibition of the PI3K/Akt/mTOR signaling pathway and the induction of cancer cell apoptosis through the activation of the caspase cascade.
Biochemical and Physiological Effects:
1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine has been found to possess unique biochemical and physiological effects, including anxiolytic and antidepressant effects, anticancer activity, and the ability to modulate various signaling pathways. 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine has also been found to possess good pharmacokinetic properties, including high oral bioavailability and good blood-brain barrier penetration.

Advantages and Limitations for Lab Experiments

1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine has several advantages for lab experiments, including its unique biochemical and physiological effects, good pharmacokinetic properties, and potential therapeutic applications. However, 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine also has limitations, including its relatively new discovery and limited research on its toxicity and safety profile.

Future Directions

1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine has shown promising potential in various scientific research fields, and future research directions could include the development of new drug candidates based on 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine, the exploration of its therapeutic potential in other diseases, and the investigation of its toxicity and safety profile. 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine could also be used as a scaffold for the development of new drug candidates with improved pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine can be synthesized through various methods, including the reaction of 2,4-difluorophenol with 2-methylpropanoic anhydride, followed by the reaction with 4-ethylpiperazine. Another method involves the reaction of 2,4-difluorophenol with 2-methylpropanoyl chloride, followed by the reaction with 4-ethylpiperazine. The synthesis of 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine requires careful attention to the reaction conditions and purification methods to obtain a pure compound.

Scientific Research Applications

1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine has shown potential therapeutic applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine has been found to possess anxiolytic and antidepressant effects through the modulation of the serotonin and dopamine systems. In cancer research, 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine has shown promising anticancer activity through the inhibition of cancer cell proliferation and induction of cancer cell apoptosis. 1-[2-(2,4-difluorophenoxy)-2-methylpropanoyl]-4-ethylpiperazine has also been used as a scaffold for the development of new drug candidates in drug discovery.

properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-(4-ethylpiperazin-1-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O2/c1-4-19-7-9-20(10-8-19)15(21)16(2,3)22-14-6-5-12(17)11-13(14)18/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRKUGKAUWGKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C)(C)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153852
Record name 2-(2,4-Difluorophenoxy)-1-(4-ethyl-1-piperazinyl)-2-methyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959239-20-4
Record name 2-(2,4-Difluorophenoxy)-1-(4-ethyl-1-piperazinyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959239-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Difluorophenoxy)-1-(4-ethyl-1-piperazinyl)-2-methyl-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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